Product packaging for 3-Fluoro-4-thiocyanatoaniline(Cat. No.:CAS No. 14512-86-8)

3-Fluoro-4-thiocyanatoaniline

Cat. No.: B178295
CAS No.: 14512-86-8
M. Wt: 168.19 g/mol
InChI Key: OPLCEAFQQKDBMG-UHFFFAOYSA-N
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Description

3-Fluoro-4-thiocyanatoaniline is a specialty chemical intermediate that integrates fluorine and thiocyanate functional groups on an aniline ring, making it a compound of significant interest in advanced chemical synthesis. Its primary researched application is in the field of agrochemicals, where it has been identified as an active ingredient in aquatic herbicides . The compound demonstrates efficacy in controlling submerged aquatic weeds, with research indicating growth inhibition and herbicidal activity against species such as Cabomba , Ceratophyllum demersum , and Elodea . The structural motif of the thiocyanatoaniline group is a key functional group explored in the development of modern crop protection agents . Beyond agrochemicals, thiocyanatoaniline derivatives are relevant in the synthesis of dyes and pharmaceutical compounds, where they can serve as building blocks for more complex molecules . The presence of both electron-withdrawing groups on the aromatic ring makes this a versatile reagent for further functionalization, appealing to researchers in medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2S B178295 3-Fluoro-4-thiocyanatoaniline CAS No. 14512-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-2-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCEAFQQKDBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623788
Record name 4-Amino-2-fluorophenyl thiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14512-86-8
Record name Thiocyanic acid, 4-amino-2-fluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14512-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 4 Thiocyanatoaniline

Established Reaction Pathways for the Synthesis of 3-Fluoro-4-thiocyanatoaniline

The synthesis of fluoro-thiocyanatoaniline isomers is primarily achieved through the electrophilic thiocyanation of the corresponding fluoroaniline (B8554772) precursors. In these reactions, an electrophilic thiocyanating agent introduces the thiocyanate (B1210189) (-SCN) group onto the aromatic ring, with the position of substitution directed by the activating amino group.

Precursor Selection and Stoichiometric Considerations

The logical precursor for the synthesis of this compound is 3-fluoroaniline (B1664137). The amino group (-NH₂) is an ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic substitution. In 3-fluoroaniline, the position para to the amino group is C4, making it the primary site for thiocyanation.

While direct synthesis routes for this compound are noted, detailed studies often focus on its isomer, 2-Fluoro-4-thiocyanatoaniline (B79328), which is synthesized from 2-fluoroaniline (B146934). gla.ac.ukacs.org The thiocyanating agent is typically a salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), used in conjunction with an oxidizing agent or a pre-formed electrophilic species. mdpi.comjchemlett.com One established method involves the in situ generation of an electrophilic N-thiocyanatosuccinimide (NTS) from N-bromosuccinimide (NBS) and KSCN. mdpi.comsemanticscholar.org Another approach utilizes N-thiocyanatosaccharin as the electrophilic reagent. gla.ac.ukacs.org

Stoichiometry is critical for achieving high conversion and yield. For the thiocyanation of anilines using the KSCN/NBS system, optimization studies have identified a 1:2:1 molar ratio of aniline (B41778) to KSCN to NBS as optimal for complete conversion and the highest product yield. mdpi.comsemanticscholar.org

Table 1: Precursor and Reagent Selection for Fluoro-thiocyanatoaniline Synthesis

Precursor Thiocyanating System Resulting Product Reference
2-Fluoroaniline N-thiocyanatosaccharin / FeCl₃ 2-Fluoro-4-thiocyanatoaniline gla.ac.ukacs.org
2-Fluoroaniline Potassium Thiocyanate (KSCN) / N-Bromosuccinimide (NBS) 2-Fluoro-4-thiocyanatoaniline mdpi.comsemanticscholar.org

Optimization of Reaction Conditions and Parameters

The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the efficiency of the synthesis. Different methodologies employ varied conditions to achieve high yields.

For instance, an iron(III) chloride-catalyzed method using 2-fluoroaniline and N-thiocyanatosaccharin in dichloromethane (B109758) is performed at a mild temperature of 40°C for a very short duration of 15 minutes. gla.ac.ukacs.org In contrast, a method utilizing KSCN and NBS for the thiocyanation of substituted anilines proceeds efficiently at room temperature (27°C) in ethanol (B145695). mdpi.com The choice of solvent can significantly impact the reaction, with polar solvents like ethanol or methanol (B129727) often favored to improve the solubility of reagents like KSCN. mdpi.com

Table 2: Comparison of Optimized Reaction Conditions for 2-Fluoro-4-thiocyanatoaniline Synthesis

Method Catalyst / Co-reagent Solvent Temperature Time Yield Reference
Iron-Catalyzed Iron(III) Chloride (FeCl₃) Dichloromethane 40 °C 0.25 h 92% gla.ac.ukacs.org

Strategies for Enhancing Reaction Yield and Purity

High yields and purity are achieved through the careful control of reaction conditions and effective purification techniques. The iron-catalyzed and NBS-mediated syntheses of 2-fluoro-4-thiocyanatoaniline both report excellent isolated yields of 92% and 95%, respectively. gla.ac.ukacs.orgmdpi.comsemanticscholar.org

Achieving such high purity necessitates post-reaction workup procedures. Flash column chromatography is a commonly cited method for purification, effectively separating the desired product from unreacted starting materials and byproducts. gla.ac.ukacs.org For other related compounds, purification via recrystallization, for example from a mixture of ethanol and water, is also employed. prepchem.com

Development of Novel and Sustainable Synthetic Approaches

Recent research has trended towards the development of more sustainable and efficient synthetic methods, incorporating principles of green chemistry and novel catalytic systems.

Catalytic and Biocatalytic Synthesis Methods

The development of catalytic methods offers a significant advancement over stoichiometric reagents. A notable example is the highly efficient iron(III) chloride-catalyzed regioselective thiocyanation of arenes. gla.ac.ukacs.org This method is rapid and requires only a catalytic amount of the inexpensive and low-toxicity iron catalyst, making it a more atom-economical and environmentally friendly option. gla.ac.ukacs.org

While biocatalytic approaches are gaining prominence for their potential in creating streamlined and sustainable synthetic routes for complex molecules like nucleosides, specific applications for the synthesis of this compound are not extensively documented in current literature. nih.gov However, the advantages of biocatalysis, such as high selectivity and mild reaction conditions, suggest it is a promising area for future research in this field. nih.gov

Green Chemistry Principles in this compound Synthesis

Several modern synthetic protocols for thiocyanation incorporate green chemistry principles to reduce environmental impact. These strategies focus on using less hazardous solvents, milder reaction conditions, and solvent-free techniques.

One procedure is described as eco-friendly, employing ethanol as the solvent and proceeding at room temperature, which reduces energy consumption and avoids the use of more hazardous solvents like dichloromethane. mdpi.comsemanticscholar.org The use of ammonium thiocyanate, which is inexpensive and easy to handle, under metal-free conditions is also considered a greener synthetic route. jchemlett.com

A significant advancement in green synthesis is the use of mechanochemistry, specifically ball-milling, for the thiocyanation of anilines. nih.govresearchgate.net This method is performed under solvent-free conditions at room temperature, drastically reducing waste and offering short reaction times with no need for complex workup procedures. nih.govresearchgate.net

Table 3: Green Chemistry Approaches in Aniline Thiocyanation

Approach Key Features Reagents/Conditions Benefit Reference
Eco-Friendly Procedure Use of a benign solvent; ambient temperature. KSCN/NBS in Ethanol at 27°C. Reduced energy use and hazardous solvent waste. mdpi.comsemanticscholar.org
Metal-Free Synthesis Avoids metal catalysts; uses inexpensive reagents. Ammonium Thiocyanate with an oxidant. Sustainable and cost-effective. jchemlett.com

Table 4: List of Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 14512-86-8 C₇H₅FN₂S
2-Fluoro-4-thiocyanatoaniline 14512-85-7 C₇H₅FN₂S
3-Fluoroaniline 372-19-0 C₆H₆FN
2-Fluoroaniline 348-54-9 C₆H₆FN
Potassium Thiocyanate 333-20-0 KSCN
Ammonium Thiocyanate 1762-95-4 NH₄SCN
N-Bromosuccinimide (NBS) 128-08-5 C₄H₄BrNO₂
N-thiocyanatosaccharin 65951-03-3 C₈H₄N₂O₃S₂
Iron(III) Chloride 7705-08-0 FeCl₃
Ethanol 64-17-5 C₂H₆O
Dichloromethane 75-09-2 CH₂Cl₂
Ammonium Persulfate 7727-54-0 (NH₄)₂S₂O₈

Considerations for Research-Scale and Pilot-Scale Synthesis

Scaling the synthesis of a chemical compound from a laboratory (research) scale to a pilot plant scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, consistency, and economic viability. While specific data on the scale-up of this compound is not available, general principles derived from similar chemical processes, such as the synthesis of other functionalized anilines, are applicable. dntb.gov.uagoogle.com

Research-Scale Synthesis Considerations:

At the research scale (milligrams to several grams), the primary focus is on demonstrating the feasibility of the synthetic route, optimizing reaction conditions, and characterizing the product.

ParameterResearch-Scale FocusKey Considerations
Reagent Selection Efficacy and availability.Use of high-purity, often more expensive, reagents to ensure clean reaction profiles and high yields. semanticscholar.orgacs.org
Solvent Choice Ease of use and product isolation.Solvents are chosen for optimal solubility and simple removal via rotary evaporation. mdpi.comacs.org
Reaction Conditions Optimization of yield and purity.Precise control over temperature (e.g., using oil baths), stirring, and reaction time is crucial. semanticscholar.orggla.ac.uk
Workup & Purification High purity for characterization.Techniques like column chromatography are common to isolate the product in very high purity for analytical purposes (NMR, MS, IR). mdpi.comacs.org
Safety Personal protective equipment (PPE).Handling of potentially toxic reagents like thiocyanates and solvents is managed within a fume hood.

Pilot-Scale Synthesis Considerations:

Transitioning to a pilot scale (kilograms) requires a shift in focus towards process robustness, safety at scale, and economic feasibility. The direct translation of a lab-scale procedure is often not possible without significant modification. google.com

ParameterPilot-Scale FocusKey Considerations & Challenges
Reagent & Solvent Cost Economic viability.Sourcing less expensive, industrial-grade reagents and solvents is critical. This may require re-optimization of the reaction to handle different impurity profiles.
Heat Transfer (Thermodynamics) Safety and process control.Exothermic reactions, like many thiocyanations, pose a significant risk of thermal runaway in large reactors due to the lower surface-area-to-volume ratio. Efficient cooling systems and controlled addition rates are essential. google.com
Mass Transfer (Mixing) Consistency and reaction rate.Achieving homogeneous mixing in a large reactor is more challenging and can affect reaction kinetics and lead to the formation of byproducts. Specialized impellers and reactor designs are necessary.
Process Safety Hazard mitigation.A thorough hazard and operability (HAZOP) study is required. This includes evaluating the toxicity of all materials, potential for runaway reactions, and safe handling/disposal procedures for large quantities.
Workup & Purification Efficiency and throughput.Column chromatography is generally not feasible for large quantities. Alternative methods like crystallization, distillation, or liquid-liquid extraction must be developed and optimized.
Automation & Control Reproducibility.Implementation of process analytical technology (PAT) and automated control systems helps maintain consistent reaction conditions and product quality between batches.
Regulatory Compliance Good Manufacturing Practices (GMP).If the compound is an intermediate for a pharmaceutical, the process must adhere to strict regulatory standards.

One innovative approach to bridge the gap between research and production is the use of micro-channel reactors. These systems offer a very high surface-area-to-volume ratio, enabling excellent control over heat and mass transfer even for highly exothermic reactions. This technology can mitigate the risks associated with scaling up and often allows for a more direct transition from laboratory development to industrial production without a traditional pilot plant stage, a concept known as "numbering-up" instead of "scaling-up". google.com

Reactivity and Mechanistic Investigations of 3 Fluoro 4 Thiocyanatoaniline

Electrophilic Aromatic Substitution (EAS) Reactions of the Fluorinated Aniline (B41778) Ring

The aniline ring in 3-fluoro-4-thiocyanatoaniline is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino group. This group directs incoming electrophiles primarily to the ortho and para positions. However, the presence of the fluorine atom at the 3-position and the thiocyanate (B1210189) group at the 4-position introduces steric and electronic complexities that influence the regioselectivity of these reactions.

For instance, in thiocyanation reactions, which are a form of EAS, the substitution pattern is highly dependent on the starting aniline derivative. In the case of anilines with an existing substituent at the 4-position, the incoming thiocyanate group is directed to the C-2 position. acs.org This is exemplified by the iron(III) chloride-catalyzed thiocyanation of 2-fluoroaniline (B146934), which yields 2-fluoro-4-thiocyanatoaniline (B79328). nih.gov The reaction proceeds efficiently at 40°C, highlighting the catalytic role of the Lewis acid in activating the electrophilic thiocyanating agent. nih.gov

Various reagents have been developed for the electrophilic thiocyanation of aromatic compounds, including N-thiocyanatosuccinimide (NTS) and N-thiocyanato-dibenzenesulfonimide. nih.govrsc.org Mechanochemical methods, such as ball-milling with ammonium (B1175870) thiocyanate and an oxidizing agent like ammonium persulfate, have also been employed for the thiocyanation of anilines, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions. acs.orgnih.gov These methods have been shown to be effective for a range of anilines, including those with electron-withdrawing groups. acs.org

Nucleophilic Reactivity of the Aniline Functional Group

The amino group of this compound possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. This allows it to participate in reactions with various electrophiles. For example, the amino group can attack the carbon atom of the thiocyanate group in an intramolecular fashion, leading to cyclization reactions. This is particularly observed in anilines where the thiocyanate group is positioned ortho to the amino group. acs.org

The nucleophilicity of the aniline can be influenced by the other substituents on the aromatic ring. The electron-withdrawing fluorine and thiocyanate groups can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted aniline.

Transformations and Reactivity of the Thiocyanate Moiety

The thiocyanate (-SCN) group is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable synthon in organic synthesis. nih.govmdpi.com

Aryl thiocyanates are important precursors for the synthesis of other sulfur-containing functional groups. nih.gov They can be converted into a range of functionalities, including:

Thiols mdpi.com

Sulfonyl chlorides mdpi.com

Sulfides mdpi.com

Disulfides mdpi.com

Thioethers nih.gov

S-thiocarbamates nih.gov

Trifluoromethyl thioethers nih.gov

These transformations typically involve nucleophilic attack on the sulfur or carbon atom of the thiocyanate group, or redox reactions. For instance, the reduction of the thiocyanate group can lead to the formation of thiols, while oxidation can yield sulfonyl derivatives.

The thiocyanate group can participate in cyclization reactions, particularly when positioned in proximity to another reactive functional group on the aromatic ring. A notable example is the intramolecular cyclization of ortho-thiocyanatoanilines to form 1,3-benzothiazol-2-amines. acs.org This reaction is believed to proceed through an initial attack of the amino group's nitrogen onto the carbon of the thiocyanate group. acs.org This type of cyclization has been observed in mechanochemical reactions of C-4 substituted anilines, where thiocyanation at the C-2 position is followed by an in-situ cyclization. acs.org

Influence of the Fluoro Substituent on Reaction Kinetics and Selectivity

The fluorine atom at the 3-position of the aniline ring exerts a significant influence on the reactivity and selectivity of the molecule through both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element and thus acts as a strong electron-withdrawing group via the inductive effect (-I effect). This deactivates the aromatic ring towards electrophilic attack and can influence the regioselectivity of substitution. However, fluorine can also donate electron density through resonance (+M effect) by sharing its lone pairs with the aromatic system. The interplay of these opposing effects can be subtle and depends on the specific reaction conditions.

Steric Effects: The presence of the fluorine atom can sterically hinder attack at the adjacent C-2 and C-4 positions, potentially favoring substitution at other positions.

Computational and Experimental Elucidation of Reaction Mechanisms

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms involving this compound. These studies can help to:

Calculate the activation energies for different reaction pathways, predicting the most likely course of a reaction.

Model the transition state structures to understand the geometry of the reacting species.

Analyze the electronic properties of the molecule, such as the charge distribution and frontier molecular orbitals, to explain its reactivity and selectivity.

For example, DFT calculations could be used to compare the activation energies for electrophilic attack at the different positions of the fluorinated aniline ring, thereby rationalizing the observed regioselectivity. Experimental techniques, such as kinetic studies and isotopic labeling, can complement computational findings to provide a comprehensive understanding of the reaction mechanisms. For instance, monitoring the reaction rate under different conditions can provide information about the rate-determining step, while isotopic labeling can trace the path of specific atoms throughout a reaction.

Applications of 3 Fluoro 4 Thiocyanatoaniline in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The strategic placement of three distinct functional groups on the aniline (B41778) scaffold makes 3-Fluoro-4-thiocyanatoaniline a highly valuable precursor for the synthesis of intricate and highly substituted organic molecules. The interplay between the electron-withdrawing fluorine atom, the versatile thiocyanate (B1210189) moiety, and the reactive amino group allows for a range of selective chemical transformations.

Strategies for Introducing Fluoro-Thiocyanatoaniline Scaffolds

The incorporation of the this compound motif into larger molecular frameworks is typically achieved through reactions involving its primary amino group. Standard organic transformations such as acylation, alkylation, and diazotization can be employed to append this scaffold to other molecular fragments. The fluorine and thiocyanate groups generally remain intact under these conditions, allowing for their subsequent manipulation in later synthetic steps. This modular approach enables the systematic construction of complex molecules where the specific properties imparted by the fluorine and sulfur-containing groups are desired.

Synthesis of Substituted Anilines and Thiophenols

The functional groups of this compound can be selectively transformed to generate a variety of substituted anilines and thiophenols, which are themselves important intermediates in medicinal and materials chemistry.

The amino group can be modified through various reactions to yield a diverse range of N-substituted anilines. For instance, acylation with acid chlorides or anhydrides produces the corresponding amides, while reductive amination with aldehydes or ketones can lead to secondary or tertiary amines. These transformations are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceuticals and other biologically active compounds.

The thiocyanate group (-SCN) is a versatile precursor to sulfur-containing functionalities. It can be readily converted to a thiol group (-SH) through reduction, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield 3-fluoro-4-mercaptoaniline. Furthermore, hydrolysis of the thiocyanate group can also lead to the formation of the corresponding thiophenol. These thiophenols are valuable intermediates for the synthesis of thioethers, disulfides, and other sulfur-containing compounds.

Table 1: Key Transformations of this compound

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundRCOCl, baseN-(3-Fluoro-4-thiocyanatophenyl)amideIntermediate for complex amides
This compoundRCHO, NaBH(OAc)₃N-Alkyl-3-fluoro-4-thiocyanatoanilineSynthesis of substituted anilines
This compoundLiAlH₄ or NaBH₄3-Fluoro-4-mercaptoanilinePrecursor to thiophenol derivatives

Contribution to Combinatorial Chemistry and Diversity-Oriented Synthesis Libraries

While direct and extensive documentation of this compound in large-scale combinatorial libraries is not prevalent, its structural attributes make it an ideal candidate for such applications. The presence of three distinct and orthogonally reactive functional groups allows for the generation of a vast number of derivatives from a single core structure.

In the context of diversity-oriented synthesis (DOS), the this compound scaffold can be systematically elaborated to populate chemical space with structurally diverse and complex molecules. For example, the amino group can serve as a point of attachment for a variety of building blocks, while the thiocyanate group can be transformed into a range of sulfur-containing functionalities, and the fluorine atom can be used to modulate the physicochemical properties of the resulting compounds. This multi-directional approach to diversification is a hallmark of DOS and is crucial for the discovery of novel bioactive compounds.

Precursor in the Development of Functional Organic Materials

The unique electronic properties conferred by the fluorine and sulfur atoms in this compound make it a promising precursor for the synthesis of functional organic materials. Fluorinated and sulfur-containing organic compounds are known to exhibit interesting electronic and optoelectronic properties, making them suitable for applications in areas such as organic electronics.

Aniline derivatives, in general, are key monomers for the synthesis of polyaniline, a well-known conducting polymer. The presence of the fluorine and thiocyanate substituents on the aniline ring can significantly influence the electronic properties, solubility, and processability of the resulting polymers. While the direct polymerization of this compound has not been extensively reported, its potential as a monomer or co-monomer in the synthesis of novel conducting polymers with tailored properties remains an area of active interest. The ability to tune the electronic characteristics of the polymer backbone through substituent effects is a critical aspect of designing new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. google.comacs.orgrsc.orgworldscientific.com

Role in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen and sulfur.

Formation of Nitrogen-Containing Heterocycles

The reaction of the amino and thiocyanate groups of this compound and its derivatives can be exploited to construct various nitrogen- and sulfur-containing heterocycles. A prominent example is the synthesis of benzothiazoles. The general synthetic route involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization. rjpbcs.com For instance, 3-chloro-4-fluoroaniline (B193440), a close structural analog, can be treated with potassium thiocyanate in the presence of bromine in acetic acid to yield 2-amino-6-fluoro-7-chlorobenzothiazole. rjpbcs.com This reaction proceeds through an in-situ generated thiocyanating agent and subsequent intramolecular cyclization. A similar strategy can be applied to this compound to access the corresponding 2-aminobenzothiazole (B30445) derivatives.

These benzothiazole (B30560) scaffolds can be further elaborated to create more complex heterocyclic systems. For example, the 2-amino group of the benzothiazole can undergo cycloaddition reactions with β-cyanoesters to produce pyrimido[2,1-b] acs.orgacs.orgbenzothiazole derivatives. acs.org

Table 2: Synthesis of Heterocycles from Aniline Derivatives

Starting Aniline DerivativeKey ReagentsResulting Heterocycle
3-Chloro-4-fluoroanilineKSCN, Br₂, Acetic Acid2-Amino-6-fluoro-7-chlorobenzothiazole
2-Amino-6-fluoro-7-chlorobenzothiazoleβ-Cyanoester2-Amino-4H-pyrimido[2,1-b] acs.orgacs.orgbenzothiazole

The versatility of this compound as a synthetic intermediate opens up avenues for the creation of a wide range of novel heterocyclic compounds with potential applications in various fields of chemical science.

Synthesis of Sulfur-Containing Heterocyclic Systems

The strategic placement of fluorine and thiocyanate functionalities makes this compound a versatile precursor for the synthesis of a variety of sulfur-containing heterocyclic systems. The inherent reactivity of the thiocyanate group, coupled with the directing effects of the fluorine and amino substituents on the aniline ring, allows for the construction of diverse and complex molecular architectures. This section explores the application of this compound in the synthesis of key sulfur-containing heterocycles, including benzothiazoles and their derivatives.

The primary route to sulfur-containing heterocycles from this compound involves the intramolecular cyclization of the thiocyanate group with the adjacent amino group. This process is often facilitated by the presence of an oxidizing agent, which promotes the formation of a sulfenyl halide intermediate that is readily attacked by the amino group to form the heterocyclic ring.

A prominent application of this methodology is in the synthesis of 2-aminobenzothiazoles. While direct studies commencing with this compound are not extensively documented, the synthesis of analogous compounds such as 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline and potassium thiocyanate provides a well-established precedent. In this reaction, the aniline derivative reacts with a thiocyanate salt in the presence of an oxidizing agent like bromine in acetic acid. The reaction is believed to proceed through the in-situ formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole core.

Applying this established synthetic strategy to this compound would be expected to yield 2-amino-6-fluorobenzothiazole (B1267395). The reaction would likely proceed under similar conditions, involving an oxidative cyclization pathway.

The resulting 2-amino-6-fluorobenzothiazole can then serve as a versatile intermediate for the synthesis of other sulfur-containing heterocyclic systems, such as thiazolidinones. For instance, the 2-amino group of the benzothiazole can be reacted with various aldehydes to form Schiff bases. Subsequent treatment of these Schiff bases with thioglycolic acid would lead to the formation of thiazolidinone rings appended to the benzothiazole scaffold.

The following table summarizes the key reactants, reaction conditions, and expected products for the synthesis of sulfur-containing heterocycles derived from this compound, based on analogous reactions reported in the literature.

Starting MaterialReagents and ConditionsProductHeterocyclic System
This compound1. Bromine, Acetic Acid2-Amino-6-fluorobenzothiazoleBenzothiazole
2-Amino-6-fluorobenzothiazole1. Aromatic Aldehyde, Ethanol (B145695) 2. Thioglycolic Acid, DMF2-(6-Fluorobenzothiazol-2-yl)-3-arylthiazolidin-4-oneThiazolidinone

Interactive Data Table:

Starting MaterialReagents and ConditionsProductHeterocyclic System
This compound1. Bromine, Acetic Acid2-Amino-6-fluorobenzothiazoleBenzothiazole
2-Amino-6-fluorobenzothiazole1. Aromatic Aldehyde, Ethanol 2. Thioglycolic Acid, DMF2-(6-Fluorobenzothiazol-2-yl)-3-arylthiazolidin-4-oneThiazolidinone

The research findings indicate that the synthesis of sulfur-containing heterocycles from aniline derivatives and thiocyanates is a robust and versatile method. The specific substitution pattern of this compound offers the potential for the creation of novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is warranted to fully elucidate its utility in the synthesis of a broader range of sulfur-containing heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluoro 4 Thiocyanatoaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Fluoro-4-thiocyanatoaniline by providing precise information about the chemical environment of each hydrogen, carbon, and fluorine nucleus.

Analysis of one-dimensional NMR spectra allows for the assignment of each magnetically active nucleus within the molecule. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the known effects of the substituent groups (fluoro, amino, and thiocyanato) on the aniline (B41778) scaffold.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene (B151609) ring, in addition to a signal for the amine protons. The proton ortho to the fluorine atom (H-2) would likely appear as a doublet of doublets due to coupling with the adjacent proton (H-6) and the fluorine atom. The proton meta to the fluorine (H-5) would appear as a doublet, and the proton ortho to the amino group (H-6) would also be a doublet of doublets. The amine protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display seven unique signals. The carbon atoms directly bonded to fluorine (C-3) and the thiocyanate (B1210189) group (C-4) would show characteristic chemical shifts and coupling constants (J-CF). The carbon of the thiocyanate group (-SCN) is expected in the 110-115 ppm range.

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the local electronic environment. For this compound, a single resonance is expected. Fluorine NMR is characterized by a wide chemical shift range, making it highly sensitive to subtle structural changes huji.ac.il. The chemical shift is influenced by factors such as pH and solvent nih.gov.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR
Aromatic H (H-2) 7.1 - 7.3 dd, ³JHH ≈ 8-9 Hz, ³JHF ≈ 9-10 Hz
Aromatic H (H-5) 7.3 - 7.5 d, ⁴JHH ≈ 2-3 Hz
Aromatic H (H-6) 6.7 - 6.9 dd, ³JHH ≈ 8-9 Hz, ⁵JHF ≈ 1-2 Hz
-NH₂ 3.8 - 4.2 br s
¹³C NMR
C-1 (-C-NH₂) ~148 d, ³JCF ≈ 3-5 Hz
C-2 ~118 d, ³JCF ≈ 2-3 Hz
C-3 (-C-F) ~158 d, ¹JCF ≈ 240-250 Hz
C-4 (-C-SCN) ~110 d, ²JCF ≈ 15-20 Hz
C-5 ~135 s
C-6 ~115 d, ²JCF ≈ 20-25 Hz
-SCN ~112 s
¹⁹F NMR

Note: Predicted values are based on data from analogous compounds and standard substituent effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak between the signals for H-2 and H-6 would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would allow for the definitive assignment of C-2, C-5, and C-6 by linking them to their corresponding, previously assigned proton signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the aniline ring, the C-F bond, and the thiocyanate moiety. The thiocyanate group, in particular, serves as an excellent vibrational probe researchgate.netrsc.org.

Thiocyanate (-SCN) Group: The most prominent feature is the intense and sharp C≡N stretching vibration (ν(C≡N)), which typically appears in the 2140-2175 cm⁻¹ region cdnsciencepub.com. For similar compounds like 2-fluoro-4-thiocyanatoaniline (B79328), this band is observed at 2155 cm⁻¹ mdpi.com. The C-S stretch (ν(C-S)) is expected around 750 cm⁻¹, and the NCS bending mode (δ(NCS)) occurs at a lower frequency, typically around 480 cm⁻¹ scispace.com.

Amino (-NH₂) Group: The N-H stretching vibrations appear as two bands in the 3300-3500 cm⁻¹ range for the symmetric and asymmetric modes. The N-H bending (scissoring) mode is found near 1620 cm⁻¹.

Fluoroaromatic Moiety: The C-F stretching vibration gives rise to a strong absorption in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching bands are observed above 3000 cm⁻¹, while the C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity
Asymmetric & Symmetric N-H Stretch -NH₂ 3300 - 3500 Medium
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium-Weak
C≡N Stretch -SCN 2150 - 2165 Strong, Sharp
N-H Bend -NH₂ 1590 - 1630 Medium
C=C Ring Stretch Aromatic 1400 - 1600 Medium-Strong
C-F Stretch Ar-F 1100 - 1300 Strong
C-S Stretch Ar-SCN 740 - 780 Medium-Weak

Vibrational spectroscopy can offer clues about the molecule's preferred conformation and intermolecular interactions. The precise positions and shapes of the N-H stretching bands, for example, can be sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amino group of one molecule and the nitrogen of the thiocyanate group of another is possible. In dilute solutions of non-polar solvents, the spectrum would reflect a more isolated molecular state, while in protic solvents, solvent-solute hydrogen bonding would influence the N-H and C≡N vibrational frequencies nih.gov. By comparing spectra recorded under different conditions (e.g., solid vs. solution, varying solvents, or changing temperature) with theoretical calculations, it is possible to deduce information about the conformational preferences and intermolecular dynamics of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound (molecular formula: C₇H₅FN₂S), the monoisotopic mass is 168.0157 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺•) at m/z 168 would be expected. The subsequent fragmentation would likely proceed through several pathways characteristic of aromatic amines and thiocyanates.

Key Predicted Fragmentation Pathways:

Loss of the thiocyanate radical: Cleavage of the C-S bond would result in the loss of a •SCN radical (58 Da), leading to a fragment ion at m/z 110, corresponding to the 3-fluoroaniline (B1664137) cation.

Loss of HCN: A common fragmentation pathway for anilines involves the expulsion of hydrogen cyanide (27 Da) from the aromatic ring, which could lead to a fragment at m/z 141.

Cleavage of the thiocyanate group: Fragmentation can also generate the thiocyanate cation [SCN]⁺ at m/z 58 or related sulfur-containing fragments.

Predicted Fragments in the Mass Spectrum of this compound

m/z Identity Pathway
168 [C₇H₅FN₂S]⁺• Molecular Ion (M⁺•)
141 [C₆H₄FS]⁺• [M - HCN]⁺•
110 [C₆H₅FN]⁺• [M - SCN]⁺•

Analysis of the isotopic pattern of the molecular ion peak, specifically the M+2 peak, would confirm the presence of a single sulfur atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with very high accuracy mdpi.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule.

For this compound (C₇H₅FN₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, and ³²S). This calculated value serves as a benchmark for comparison with the experimentally determined mass from HRMS analysis. A close correlation between the theoretical and experimental mass provides strong evidence for the compound's elemental formula.

Table 1: Theoretical Isotopic Mass Data for this compound

ElementIsotopeAtomic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Fluorine¹⁹F18.998403
Nitrogen¹⁴N14.003074
Sulfur³²S31.972071

This table presents the exact masses of the most abundant isotopes for the elements present in this compound, which are used to calculate the theoretical exact mass of the molecule.

Analysis of Fragmentation Pathways

Mass spectrometry not only provides information about the molecular weight of a compound but can also offer insights into its structure through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy, typically through electron impact (EI) or collision-induced dissociation (CID), it can break apart into smaller, characteristic fragment ions.

The fragmentation of aromatic compounds like this compound is influenced by the stability of the resulting ions and neutral losses. Common fragmentation pathways for aniline derivatives may involve the loss of small molecules or radicals. For the thiocyanate group (-SCN), characteristic fragmentation could involve the cleavage of the C-S bond or the S-CN bond. The presence of the fluorine atom and the amino group on the aniline ring will also direct the fragmentation process, leading to a unique mass spectrum that acts as a chemical fingerprint for the molecule.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structure/Loss
[M - SCN]⁺Loss of the thiocyanate radical
[M - CN]⁺Loss of the cyanide radical
[C₆H₄FN]⁺Fragment corresponding to fluoroaniline (B8554772)

This table outlines potential fragment ions that could be observed in the mass spectrum of this compound, providing clues to its molecular structure. The specific fragmentation pattern would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

For this technique to be applicable, this compound must be obtained in the form of a single crystal of suitable quality. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. While no published crystal structure for this compound is currently available, this method would provide the most detailed picture of its solid-state conformation.

Chromatographic and Purity Assessment Techniques (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from any impurities or byproducts from its synthesis and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. In GC-MS, the compound is vaporized and passed through a chromatographic column that separates it from other components in the mixture. The separated components then enter a mass spectrometer for detection and identification. The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. A detector, such as a UV-Vis spectrophotometer, is used to quantify the amount of the compound eluting from the column. HPLC is widely used for purity assessment, and by comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined.

Theoretical and Computational Studies of 3 Fluoro 4 Thiocyanatoaniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of 3-Fluoro-4-thiocyanatoaniline. nih.govchemrxiv.orgaps.orgresearchgate.netmdpi.com DFT methods provide a balance between computational cost and accuracy, making them a common choice for studying molecules of this size.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is intrinsically linked to its chemical behavior. Molecular Orbital Theory, through DFT calculations, helps in understanding this relationship. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO acts as an electron donor, making it susceptible to electrophilic attack, while the LUMO is an electron acceptor, indicating sites for nucleophilic attack. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A large gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the thiocyanate (B1210189) group, while the LUMO is likely distributed across the aromatic system.

Table 1: Representative Calculated Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Energy of the outermost electrons; related to ionization potential.
LUMO Energy ~ -1.2 eV Energy of the lowest empty orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 5.3 eV Indicates chemical stability and reactivity.

Note: These values are illustrative and would be precisely determined using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. researchgate.netresearchgate.net It helps in predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. thaiscience.info

For this compound, the MEP map would show negative potential concentrated around the highly electronegative fluorine atom and the nitrogen atom of the thiocyanate group. Conversely, positive potential would be located around the hydrogen atoms of the amine group. thaiscience.info

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, identifying the most stable three-dimensional arrangements (conformers) in various environments. Furthermore, these simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding—where the amine group can act as a hydrogen bond donor—and van der Waals forces, which govern the molecule's behavior in condensed phases and its interactions with biological targets.

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry allows for the prediction of a molecule's reactivity. By calculating reactivity descriptors derived from DFT, such as Fukui functions, one can identify the specific atoms within this compound that are most susceptible to electrophilic, nucleophilic, or radical attack. The thiocyanate group is a versatile functional group that can participate in various chemical transformations, and its reactivity can be precisely mapped. nih.govacs.org

These computational models can also be used to simulate entire reaction pathways, for instance, in the synthesis of heterocyclic compounds like benzothiazoles, for which thiocyanatoanilines are valuable precursors. nih.govacs.org By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics, providing a deeper understanding of the underlying mechanisms.

Computational Simulation of Spectroscopic Properties

Theoretical simulations are essential for the interpretation of experimental spectroscopic data. By calculating the expected spectra of this compound, researchers can confirm its structure and assign specific spectral features. researchgate.netresearchgate.net

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. This allows for the assignment of specific peaks to the stretching and bending modes of functional groups, such as the characteristic C≡N stretch of the thiocyanate group. nih.govacs.org

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), which are invaluable for structural elucidation. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can simulate the UV-visible absorption spectrum by calculating the energies of electronic transitions, helping to explain the molecule's color and photophysical properties. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound

Spectroscopic Method Feature Predicted Wavenumber/Chemical Shift
Infrared (IR) S-C≡N stretch ~2150 cm⁻¹
Infrared (IR) C-F stretch ~1250 cm⁻¹
¹³C NMR Carbon bonded to Fluorine (C-F) ~155-165 ppm

| ¹⁹F NMR | Fluorine on aromatic ring | ~ -110 to -120 ppm |

Note: These are typical ranges and the exact values depend on the computational method and solvent model used.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its macroscopic properties. nih.govresearchgate.netscispace.com For this compound, QSPR models can be developed to predict a wide range of chemical attributes, such as boiling point, solubility, and partition coefficient, without the need for experimental measurement. researchgate.net These models work by generating a set of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods to build a mathematical equation that links these descriptors to a known property.

Derivatization Strategies and Structure Reactivity/property Relationships of 3 Fluoro 4 Thiocyanatoaniline Analogues

Systematic Synthesis of Novel Derivatives from 3-Fluoro-4-thiocyanatoaniline

The synthesis of novel derivatives from this compound is a key area of research, allowing for the creation of a diverse range of functionalized aromatic compounds. nih.gov

The amino group of this compound is a primary site for derivatization. Standard reactions targeting this group include acylation, alkylation, and diazotization followed by subsequent transformations. For instance, acylation with various acyl chlorides or anhydrides can introduce a range of amide functionalities, which can modulate the electronic properties and steric environment of the molecule. N-alkylation can also be achieved, though it may be less common. Furthermore, the amino group can be converted to a diazonium salt, which serves as a versatile intermediate for introducing a wide array of substituents, including halogens, hydroxyl groups, and cyano groups, onto the aromatic ring.

In some cases, the amino group can participate in cyclization reactions. For example, in the presence of suitable reagents, anilines can undergo cyclization to form heterocyclic structures. Specifically, the reaction of anilines with a thiocyanate (B1210189) group can lead to the formation of 1,3-benzothiazol-2-amines, particularly when there is a substituent at the C-4 position. acs.orgnih.gov

The thiocyanate (-SCN) group is a highly versatile functional group that can be transformed into a variety of other sulfur-containing moieties. mdpi.com This flexibility makes it a valuable synthon in organic synthesis. nih.gov

Common transformations of the thiocyanate group include:

Reduction to Thiols: The thiocyanate group can be reduced to the corresponding thiol (-SH) using various reducing agents. Thiols are valuable intermediates for further functionalization. mdpi.com

Conversion to Thioethers: The thiocyanate group can be readily converted to thioethers (-SR) by reaction with alkylating agents such as alkyl halides or sulfates in the presence of a base. google.com For example, 3-fluoro-4-(methylthio)aniline (B1291483) can be prepared from this compound. google.com

Oxidation to Sulfonic Acids or Sulfonyl Halides: Oxidation of the thiocyanate group can lead to the formation of sulfonic acids (-SO3H) or sulfonyl chlorides (-SO2Cl), which are important functional groups in various applications. mdpi.com

Conversion to Disulfides: Under certain conditions, thiocyanates can be converted to disulfides (-S-S-). mdpi.com

Hydrolysis to Thiocarbamates: The thiocyanate group can undergo hydrolysis to form thiocarbamates.

Cyclization Reactions: The thiocyanate group can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. mdpi.com For instance, the reaction of anilines with a thiocyanate group can lead to the formation of 1,3-benzothiazol-2-amines. acs.orgnih.gov

The table below summarizes some of the key transformations of the thiocyanate group and the resulting functional groups.

Starting Functional GroupReagents and ConditionsResulting Functional Group
Thiocyanate (-SCN)Reducing agents (e.g., LiAlH4, NaBH4)Thiol (-SH)
Thiocyanate (-SCN)Alkyl halides (R-X) or sulfates in baseThioether (-SR)
Thiocyanate (-SCN)Strong oxidizing agents (e.g., KMnO4, H2O2)Sulfonic Acid (-SO3H)
Thiocyanate (-SCN)Oxidative chlorinationSulfonyl Chloride (-SO2Cl)
Thiocyanate (-SCN)Mild oxidizing agents or specific catalystsDisulfide (-S-S-)

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing substituents (fluoro and amino groups) play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay of these effects will govern the position of incoming electrophiles. Common electrophilic substitution reactions include:

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) onto the ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

For instance, the thiocyanation of 2-fluoroaniline (B146934) using N-thiocyanatosaccharin and an iron(III) chloride catalyst results in the formation of 2-fluoro-4-thiocyanatoaniline (B79328) with a high yield, demonstrating a regioselective C-H functionalization. nih.govacs.org

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly at the position ortho and para to the fluorine. This allows for the displacement of the fluorine atom by various nucleophiles, such as alkoxides, amines, and thiolates.

Structure-Reactivity Relationships in the Context of Derivatization

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The electronic effects of the substituents on the aromatic ring significantly influence the rates and regioselectivity of various reactions.

Role of the Fluoro Group: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. Its +M (mesomeric) effect is weak.

Role of the Amino Group: The amino group is a powerful electron-donating group through resonance (+M effect), which strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Role of the Thiocyanate Group: The thiocyanate group is generally considered to be electron-withdrawing.

The table below illustrates the directing effects of the primary functional groups in this compound for electrophilic aromatic substitution.

Functional GroupPositionElectronic EffectActivating/DeactivatingOrtho/Para/Meta Directing
-F3-I, +M (weak)DeactivatingOrtho, Para
-NH21-I, +M (strong)ActivatingOrtho, Para
-SCN4-I, -MDeactivatingMeta

Tailoring Chemical and Material Properties through Structural Modifications

By strategically modifying the structure of this compound, it is possible to tailor its chemical and material properties for specific applications.

Solubility: Introduction of polar groups, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, can enhance the solubility of the derivatives in polar solvents. Conversely, the introduction of long alkyl chains can increase their solubility in nonpolar solvents.

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting its absorption and emission spectra, as well as its performance in electronic devices.

Liquid Crystalline Properties: The incorporation of rigid, linear moieties can induce or enhance liquid crystalline behavior. The shape and polarity of the molecule are critical factors in determining the type of liquid crystal phase and the transition temperatures.

Biological Activity: Modifications to the core structure can significantly impact the biological activity of the resulting compounds. For example, the introduction of specific pharmacophores can lead to the development of new drug candidates. researchgate.net

Material Science: Derivatives of this compound may find use in the development of new materials, such as polymers, dyes, and organic semiconductors. researchgate.net The specific properties of these materials will depend on the nature of the functional groups introduced.

Development of Chemical Probes and Tags Based on the this compound Scaffold

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of chemical probes and tags.

Fluorescent Probes: By introducing a fluorophore into the molecule, it is possible to create fluorescent probes that can be used to visualize and track biological processes. The fluorine atom can be used to tune the photophysical properties of the fluorophore.

Bioconjugation: The amino and thiocyanate groups provide convenient handles for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. This is useful for applications such as affinity labeling and drug delivery.

PET Imaging Agents: The introduction of a radionuclide, such as fluorine-18, can enable the use of these compounds as positron emission tomography (PET) imaging agents for diagnostic purposes. gla.ac.uk

The development of such probes often involves a multi-step synthesis where the this compound core is functionalized with a reporter group (e.g., a fluorophore or radionuclide) and a reactive group for conjugation to a target molecule.

Emerging Research Applications and Future Directions for 3 Fluoro 4 Thiocyanatoaniline

Potential Applications in Advanced Materials Science

Organosulfur compounds are crucial intermediates for developing new materials. nih.govacs.org The unique properties of 3-Fluoro-4-thiocyanatoaniline, derived from its fluorine and thiocyanate (B1210189) moieties, position it as a promising candidate for creating next-generation materials with tailored functionalities.

Precursors for Specialty Polymers and Functional Coatings

The thiocyanate group is a versatile functional group that can be converted into other reactive handles suitable for polymerization or surface modification. sapub.org While direct polymerization of this compound is not widely documented, its potential as a precursor is significant. For instance, the aniline (B41778) group can be diazotized and subsequently used in coupling reactions to build larger molecular architectures. During the synthesis of related thiocyanatoanilines, polymerization of the aniline starting material has been observed as a competing side reaction, indicating the molecule's inherent capability to form polymeric structures like polyaniline under certain conditions. nih.govresearchgate.net This suggests that, with controlled reaction pathways, this compound could be used to synthesize fluorinated polyaniline derivatives. Such polymers are sought after for their potential in applications requiring chemical resistance, thermal stability, and specific electronic properties.

Integration into Optoelectronic and Electronic Materials

The development of organic materials for electronic and optoelectronic devices is a rapidly advancing field. Fluorinated aromatic compounds are of particular interest due to their distinct electronic characteristics. Research on the related compound, 3-Fluoro-4-morpholinoaniline, has shown its utility as an intermediate in the creation of carbon nanodots with improved photoluminescence quantum yields, which are applicable in white-light-emitting diodes (WLEDs). ossila.com The fluorine atom in such molecules can help tune the emission wavelength of the final material. ossila.com

Furthermore, the general class of aryl thiocyanates has been investigated for its role in materials science. rsc.org Mechanically adaptable molecular crystals, which have potential uses in flexible smart materials and devices, have been developed from related small organic molecules. researchgate.net Given these precedents, this compound is a strong candidate for integration into novel organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs), where its fluorine and sulfur components could be leveraged to fine-tune electronic energy levels and enhance device performance.

Role in the Design and Synthesis of Novel Catalysts and Ligands

The molecular structure of this compound contains both a potential coordination site (the thiocyanate group) and a reactive handle (the amino group), making it a valuable building block for designing sophisticated catalysts and ligands. The thiocyanate ion (SCN⁻) is known to coordinate with metal ions in various ways, and incorporating it into a larger organic framework allows for the creation of complex ligands.

The synthesis of aryl thiocyanates often involves metal catalysts where other organic molecules act as ligands. For example, copper-catalyzed C-S cross-coupling reactions to produce aryl thiocyanates have been developed using ligands such as 1,10-phenanthroline (B135089) or 4-methylpyridine. acs.orgresearchgate.net This demonstrates the compatibility of the thiocyanate functional group with transition metal catalytic systems. By modifying the amino group of this compound, it is possible to synthesize bidentate or polydentate ligands where the nitrogen of the amino group and the sulfur or nitrogen of the thiocyanate group could coordinate to a metal center. libretexts.org Such complexes could exhibit novel catalytic activity, potentially in reactions like cross-coupling, oxidation, or reduction. For example, aryl thiocyanates have been used to prepare tetrazole-containing compounds, which are known to act as ligands for metal ions. researchgate.net

Innovations in Green Chemistry Through the Use of this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of aryl thiocyanates, including this compound, has been a fertile ground for green chemistry innovations, focusing on reducing waste, avoiding hazardous solvents, and using milder reaction conditions.

Several green methodologies have been successfully applied to the synthesis of this class of compounds:

Mechanochemistry: Ball-milling techniques have been developed for the C-H thiocyanation of anilines and other aromatics. nih.govacs.org This solvent-free method reduces waste and can lead to shorter reaction times and different product selectivities compared to solution-based methods. acs.orgresearchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic and non-flammable nature. sapub.org Efficient protocols for the thiocyanation of aromatic compounds have been developed using water as the reaction medium, often with the aid of a catalyst like silica (B1680970) boron sulfonic acid and a mild oxidant such as hydrogen peroxide (H₂O₂). sapub.org

Photochemical and Electrochemical Methods: These techniques use light or electricity as clean reagents to drive chemical reactions. nih.gov Visible-light-mediated protocols, sometimes employing organic dyes as photocatalysts, and electrochemical methods that generate the reactive thiocyanating agent in situ have been established. nih.govwiley.com These approaches avoid the need for stoichiometric chemical oxidants, reducing byproduct formation. researchgate.net

These methods offer significant advantages over traditional approaches, which may use toxic reagents or harsh conditions. acs.orgjchemlett.com The development of these greener routes makes compounds like this compound more accessible and sustainable for research and industrial applications.

Table 1: Comparison of Green Synthesis Methods for Aryl Thiocyanates

MethodKey Reagents/ConditionsAdvantagesReference
Mechanochemical C-H ThiocyanationAmmonium (B1175870) Thiocyanate, Ammonium Persulfate, Silica, Ball-millingSolvent-free, short reaction times, high yields (up to 96%) nih.govacs.org
Aqueous SynthesisPotassium Thiocyanate, H₂O₂, Silica Boron Sulfonic Acid, WaterUses environmentally benign solvent and oxidant, mild conditions sapub.org
Photocatalysis (Visible Light)Ammonium Thiocyanate, Copper(II) Chloride, Acetonitrile, Blue LightUses light as a clean energy source, high functional group tolerance wiley.com
Electrochemical SynthesisAnodic oxidation of thiocyanate anion, acidic solventAvoids chemical oxidants, generates reactive species in situ nih.gov
Eco-Friendly ReagentsN-bromosuccinimide (NBS), Potassium Thiocyanate (KSCN), Ethanol (B145695)High yields, good regioselectivity, uses ethanol as a green solvent mdpi.com

Unaddressed Challenges and Future Opportunities in Synthetic Organic Chemistry

Despite progress, the synthesis and application of this compound and related compounds present ongoing challenges and exciting opportunities for future research.

The future opportunities for this compound are vast. Its thiocyanate group is a versatile synthetic handle that can be transformed into numerous other sulfur-containing groups, including thiols, thioethers, and sulfonyl chlorides. mdpi.com This makes it a valuable building block for creating libraries of complex molecules for drug discovery and materials science. rsc.org Recent research has explored using aryl thiocyanates as an organic source of the cyanide ('CN') group, with the disulfide byproducts being recycled for sustainable synthesis, contributing to a circular chemical economy. nih.govresearchgate.net Furthermore, the presence of multiple functionalization sites on the aromatic ring opens possibilities for late-stage diversification and the development of tandem reactions, where multiple bonds are formed in a single operation. gla.ac.uk Exploring these new transformations will continue to expand the synthetic utility of this valuable compound.

Conclusion

Synthesis of Key Research Advancements in 3-Fluoro-4-thiocyanatoaniline Chemistry

Research into this compound has primarily focused on its role as a versatile synthetic intermediate, leveraging the unique reactivity imparted by its constituent fluoro, amino, and thiocyanato functional groups. While dedicated studies on this specific molecule are not extensively detailed in the public domain, advancements in the broader field of aryl thiocyanate (B1210189) synthesis and fluoroaniline (B8554772) chemistry provide a clear picture of its synthetic accessibility and potential utility.

A significant advancement lies in the methods for the direct thiocyanation of aromatic amines. Modern approaches have moved beyond the use of hazardous reagents like thiocyanogen. Contemporary methods likely applicable to the synthesis of this compound from 3-fluoroaniline (B1664137) involve the use of safer and more stable thiocyanate salts, such as ammonium (B1175870) or potassium thiocyanate, in the presence of an oxidizing agent. One of the key research advancements is the development of greener synthetic protocols, such as mechanochemical ball-milling techniques. nih.gov These solvent-free methods offer high yields, short reaction times, and reduced environmental impact for the synthesis of various aryl thiocyanates, a methodology that is directly relevant to the production of this compound. nih.gov

The core value of this compound in chemical research is its function as a building block for more complex molecules. nih.gov The thiocyanate group is a versatile functional handle that can be converted into other sulfur-containing moieties like thiols, thioethers, and various sulfur heterocycles. nih.gov This versatility makes the compound a valuable precursor in the synthesis of potentially bioactive compounds and functional materials. The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The amino group provides a further point for chemical modification, allowing for the construction of a diverse range of molecular architectures.

Identification of Outstanding Research Questions and Future Academic Avenues

Despite its potential, the chemistry of this compound remains largely underexplored, presenting numerous opportunities for future academic investigation.

Key outstanding research questions include:

Optimized Synthesis: While general methods for aryl thiocyanation exist, a systematic study to optimize the synthesis of this compound specifically is lacking. Research focused on maximizing yield, minimizing byproducts, and developing scalable, cost-effective synthetic routes would be highly valuable.

Reactivity Profile: A comprehensive investigation into the chemical reactivity of this compound is a critical next step. How does the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group influence the reactivity of the thiocyanate moiety and the aromatic ring? Exploring its participation in cycloaddition reactions, nucleophilic and electrophilic substitutions, and transformations of the thiocyanate group would open new synthetic pathways.

Medicinal Chemistry Applications: The structural motifs present in this compound are found in various biologically active molecules. For instance, related fluorinated anilines are precursors to antimicrobial agents. ossila.com A crucial avenue for future research is the synthesis and biological evaluation of novel compounds derived from this scaffold. Screening for antimicrobial, anticancer, or other therapeutic activities could uncover new lead compounds for drug discovery.

Materials Science: The potential of this compound as a precursor for functional materials is another unexplored domain. Could it be used to synthesize novel polymers, dyes, or organic electronic materials? The fluorine and sulfur content could impart unique optical or electronic properties.

Physicochemical Characterization: Detailed physicochemical and spectroscopic characterization of this compound is not readily available. Fundamental studies to document its properties, including single-crystal X-ray diffraction analysis, would provide a solid foundation for future research and application development.

Future academic work should focus on filling these knowledge gaps. A concerted effort to synthesize, characterize, and explore the reactivity and application of this compound would unlock the full potential of this versatile chemical building block.

Interactive Data Table: Potential Synthetic Methods for Aryl Thiocyanates

MethodReagentsAdvantagesPotential Applicability to this compound
Mechanochemical Synthesis Ammonium Thiocyanate, Ammonium Persulfate, SiO₂Green (solvent-free), short reaction times, good yields for various anilines. nih.govHigh; direct C-H functionalization of 3-fluoroaniline.
Electrophilic Thiocyanation Thiocyanogen (SCN)₂Historical method, effective for activated rings.Moderate; requires handling of hazardous thiocyanogen.
Radical Thiocyanation Thiocyanate anion with an oxidantCan be effective for a range of substrates.Moderate to High; depends on the specific radical initiation method.
Nucleophilic Substitution Diazonium salt precursor with a thiocyanate saltClassic method for introducing functional groups.High; would involve diazotization of 3-fluoro-4-aminoaniline followed by substitution.

Q & A

Q. What are the recommended synthetic pathways for 3-Fluoro-4-thiocyanatoaniline, and how can reaction conditions be optimized to maximize yield?

Methodological Answer: The synthesis typically involves introducing a thiocyanate group (-SCN) into the aromatic ring of 3-fluoroaniline derivatives. A plausible route is electrophilic thiocyanation using reagents like ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent (e.g., bromine or iodine) under acidic conditions . Optimization strategies include:

  • Temperature Control : Reactions conducted at 0–5°C minimize side reactions like disulfide formation.
  • Catalyst Screening : Lewis acids (e.g., FeCl₃) enhance regioselectivity for the para position relative to the fluorine substituent.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts such as di-thiocyanated isomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine. The thiocyanate group (-SCN) quashes splitting in adjacent protons .
    • ¹³C signals for C-SCN (~110–120 ppm) and C-F (~150 ppm, downfield shifted).
  • IR Spectroscopy : Strong absorption bands at ~2150 cm⁻¹ (C≡N stretch) and ~750 cm⁻¹ (C-S stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 168 (M⁺) with fragments at m/z 123 (loss of SCN).

Advanced Research Questions

Q. How do electronic effects of the fluorine and thiocyanate substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine and thiocyanate groups deactivate the aromatic ring, directing electrophiles to the meta position relative to fluorine. For Suzuki-Miyaura coupling:

  • Ligand Selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the -SCN group.
  • Base Optimization : K₂CO₃ in DMF at 80°C improves coupling efficiency with boronic acids .
  • Computational Modeling : DFT studies predict charge distribution, guiding substrate design (e.g., substituent effects on HOMO-LUMO gaps) .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer: Discrepancies often arise from solvent choice or trace impurities. Systematic approaches include:

  • pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–12. Thiocyanate hydrolysis to -SH is accelerated under alkaline conditions (pH > 10) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze degradation products (e.g., 3-fluoro-4-mercaptoaniline) via LC-MS.
  • Control for Light Exposure : UV irradiation studies (λ = 254 nm) quantify photolytic decomposition.

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions involving this compound?

Methodological Answer: The -SCN group acts as a meta-directing substituent, while fluorine directs ortho/para. Competitive effects are resolved via:

  • Isotopic Labeling : Use ¹⁸O-labeled HNO₃ to track nitration sites.
  • Kinetic Studies : Compare reaction rates with mono-substituted analogs (e.g., 3-fluoroaniline vs. 4-thiocyanatoaniline).
  • X-ray Crystallography : Analyze crystal packing to identify steric/electronic biases .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

  • Standardized Solubility Tests : Use saturated solutions filtered through 0.22 µm membranes; quantify via gravimetry.
  • Temperature Gradients : Measure solubility in DMSO at 25°C vs. 40°C (e.g., 25 mg/mL vs. 45 mg/mL) .
  • Impurity Profiling : Trace water content (<0.1%) in solvents alters solubility; use Karl Fischer titration for validation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.